molecular formula C24H32N4O4 B15249026 (S)-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide

(S)-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide

Cat. No.: B15249026
M. Wt: 440.5 g/mol
InChI Key: BXKJURJABJHHFJ-QLOJAFMTSA-N
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Description

(S)-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide is a complex organic compound that features a piperidine ring, an isoxazole moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the piperidine and cyclohexyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.

    Substitution: The aromatic ring and the isoxazole moiety may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and piperidine rings may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide
  • ®-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide

Uniqueness

The unique combination of the isoxazole, piperidine, and cyclohexyl groups in this compound distinguishes it from other similar compounds. This structural uniqueness may confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-N-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4-methoxycyclohexyl)amino]phenyl]-6-oxopiperidine-2-carboxamide

InChI

InChI=1S/C24H32N4O4/c1-14-23(15(2)32-28-14)16-7-12-19(25-17-8-10-18(31-3)11-9-17)21(13-16)27-24(30)20-5-4-6-22(29)26-20/h7,12-13,17-18,20,25H,4-6,8-11H2,1-3H3,(H,26,29)(H,27,30)/t17?,18?,20-/m0/s1

InChI Key

BXKJURJABJHHFJ-QLOJAFMTSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)NC3CCC(CC3)OC)NC(=O)[C@@H]4CCCC(=O)N4

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)NC3CCC(CC3)OC)NC(=O)C4CCCC(=O)N4

Origin of Product

United States

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